molecular formula C18H21N3O4 B3004662 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351608-16-6

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate

Cat. No.: B3004662
CAS No.: 1351608-16-6
M. Wt: 343.383
InChI Key: ADOGSJUOCKWRED-UHFFFAOYSA-N
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Description

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that features an isoxazole ring, a cyclohexyl group, and a phenylcarbamate moiety The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of the isoxazole ring . The cyclohexyl group and phenylcarbamate moiety are then introduced through subsequent reactions involving amide bond formation and carbamate synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the isoxazole ring or other functional groups.

    Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and phenylcarbamate groups can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate is unique due to its combination of an isoxazole ring, a cyclohexyl group, and a phenylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-10-16(21-25-12)17(22)19-14-8-5-9-15(11-14)24-18(23)20-13-6-3-2-4-7-13/h2-4,6-7,10,14-15H,5,8-9,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOGSJUOCKWRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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